6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 502841-53-4
VCID: VC2457658
InChI: InChI=1S/C8H6Cl2N2.ClH/c9-3-7-5-12-4-6(10)1-2-8(12)11-7;/h1-2,4-5H,3H2;1H
SMILES: C1=CC2=NC(=CN2C=C1Cl)CCl.Cl
Molecular Formula: C8H7Cl3N2
Molecular Weight: 237.5 g/mol

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

CAS No.: 502841-53-4

Cat. No.: VC2457658

Molecular Formula: C8H7Cl3N2

Molecular Weight: 237.5 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride - 502841-53-4

Specification

CAS No. 502841-53-4
Molecular Formula C8H7Cl3N2
Molecular Weight 237.5 g/mol
IUPAC Name 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Standard InChI InChI=1S/C8H6Cl2N2.ClH/c9-3-7-5-12-4-6(10)1-2-8(12)11-7;/h1-2,4-5H,3H2;1H
Standard InChI Key CWHOCMFLFPPMHJ-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2C=C1Cl)CCl.Cl
Canonical SMILES C1=CC2=NC(=CN2C=C1Cl)CCl.Cl

Introduction

Chemical Structure and Identification

Chemical Identification Data

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is characterized by specific chemical identifiers that distinguish it from related compounds. The table below summarizes its key identification parameters:

ParameterValue
CAS Number502841-53-4
Free Base CAS Number182181-25-5
Molecular FormulaC8H7Cl3N2
Molecular Weight237.5 g/mol
IUPAC Name6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
InChIInChI=1S/C8H6Cl2N2.ClH/c9-3-7-5-12-4-6(10)1-2-8(12)11-7;/h1-2,4-5H,3H2;1H
InChIKeyCWHOCMFLFPPMHJ-UHFFFAOYSA-N
SMILESC1=CC2=NC(=CN2C=C1Cl)CCl.Cl

The compound is registered in multiple chemical databases including PubChem, where it is identified as CID 16282440, and has the European Community (EC) Number 892-672-4 .

Structural Characteristics

The molecular structure of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride features several distinctive elements:

  • An imidazo[1,2-a]pyridine core structure, which is a bicyclic heterocyclic system

  • A chlorine atom at the 6th position of the pyridine ring

  • A chloromethyl group at the 2nd position of the imidazole ring

  • A hydrochloride salt form, which increases water solubility compared to the free base

The presence of two reactive chloromethyl groups in its structure enables the formation of stable crosslinks, particularly when interacting with protein side chains.

Physical and Chemical Properties

Physical Properties

The physical characteristics of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride are important considerations for its handling, storage, and application in various research settings:

PropertyValueReference
Physical FormLight Yellow Solid
Purity (Commercial)95-96%
Storage Temperature2-8°C
Density (Predicted)1.45±0.1 g/cm³ (Free Base)
pKa (Predicted)5.10±0.50 (Free Base)
Melting Point (Free Base)127.4°C

The free base form (6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine) exhibits a melting point of 127.4°C when recrystallized from isopropanol .

Chemical Reactivity

The chemical reactivity of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is primarily attributed to its functional groups:

  • The chloromethyl group at the 2-position is highly reactive and serves as an electrophilic center

  • This reactivity enables the compound to form covalent bonds with nucleophilic groups in proteins

  • The imidazo[1,2-a]pyridine core provides a stable scaffold for these reactions

  • The chlorine at the 6-position can influence the electronic distribution within the molecule, potentially affecting its reactivity and binding characteristics

Synthesis Methods

Recent Synthetic Advances

Recent research has focused on improving the synthesis of imidazo[1,2-a]pyridine derivatives:

  • Triflic anhydride-mediated synthesis, where 2H-azirines are treated with triflic anhydride to form electrophilic 1-trifloyl-aziridin-2-yl triflate species that react with 2-halopyridines to generate transient pyridinium salts

  • These salts, when treated with triethylamine, lead to the selective formation of C3-substituted imidazo[1,2-a]pyridines with yields ranging from 15-85%

  • Solvent and catalyst-free synthesis under microwave irradiation, offering advantages of simple experimental procedure, short reaction time, low cost, and mild reaction conditions

Applications in Research

Protein Crosslinking Studies

One of the primary applications of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is in protein crosslinking studies:

  • The compound forms stable covalent bonds between protein molecules due to its reactive chloromethyl groups

  • This property facilitates the analysis of protein-protein interactions and structures

  • The crosslinked proteins can be studied to understand complex formation and dynamics

  • This technique provides insights into protein tertiary and quaternary structures that might be difficult to analyze through other methods

Biological Activities

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride exhibits significant biological activities:

  • Interacts with enzymes and receptors, potentially modulating critical biological pathways

  • May influence cell signaling, proliferation, and apoptosis processes

  • Shows potential for therapeutic applications, similar to other imidazo[1,2-a]pyridine derivatives which have demonstrated antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties

The imidazo[1,2-a]pyridine scaffold is present in several commercial drugs including:

DrugUse
ZolpidemSedative
AlpidemAnxiolytic
SaridipemAnxiolytic
OlprioneHeart-failure drug

These examples highlight the pharmacological relevance of compounds containing the imidazo[1,2-a]pyridine core structure .

Medicinal Chemistry Applications

In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has demonstrated diverse bioactivity, with derivatives serving as:

  • Cyclin-dependent kinase (CDK) inhibitors

  • Calcium channel blockers

  • GABAA receptor modulators

These biological activities make 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride and related compounds valuable starting points for drug discovery efforts.

Hazard StatementClassificationSignal Word
H302Harmful if swallowedWarning
H315Causes skin irritationWarning
H318Causes serious eye damageDanger
H335May cause respiratory irritationWarning

The compound is classified as Acute Toxicity Category 4, Skin Irritation Category 2, Eye Damage Category 1, and Specific Target Organ Toxicity - Single Exposure Category 3 (respiratory irritation) .

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride exist with varying substituents and modifications:

CompoundCAS NumberMolecular FormulaKey Differences
2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride112230-20-3C8H8Cl2N2Lacks 6-chloro substituent
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (free base)182181-25-5C8H6Cl2N2Not in hydrochloride salt form
6,8-dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine-C8H5Cl3N2Additional chlorine at 8-position
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine-C7H5Cl2N3Contains pyridazine instead of pyridine ring

These structural variations can significantly impact the compounds' physical properties, reactivity, and biological activities .

Structure-Activity Relationships

The relationship between structural modifications and biological activity in imidazo[1,2-a]pyridine derivatives reveals several patterns:

  • The position and nature of substituents on the pyridine ring influence binding affinity to biological targets

  • The presence of halogens (like chlorine) often enhances lipophilicity and membrane permeability

  • Modifications at the 2-position can significantly alter the compound's reactivity and biological interactions

  • The salt form (hydrochloride vs. free base) affects solubility and bioavailability

Current Research and Future Directions

Recent research on imidazo[1,2-a]pyridine derivatives focuses on:

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of new biological targets and therapeutic applications

  • Structure-activity relationship studies to optimize biological activity

  • Application in protein labeling and proteomics research

Future directions may include:

  • Development of specialized derivatives for targeted protein crosslinking

  • Investigation of potential therapeutic applications based on the compound's biological activity

  • Exploration of novel synthetic pathways to improve yield and reduce environmental impact

  • Design of modified derivatives with enhanced specificity for particular biological targets

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